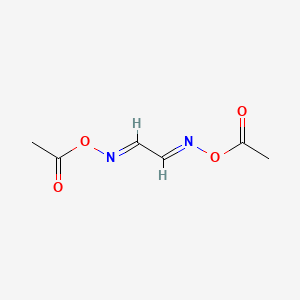
N,N'-Diacetylglyoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diacetylglyoxime is an organic compound with the molecular formula C6H8N2O4. It is a derivative of glyoxime, where both oxime groups are acetylated. This compound is known for its role in coordination chemistry and its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Diacetylglyoxime can be synthesized through the acetylation of glyoxime. The process typically involves the reaction of glyoxime with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
While specific industrial production methods for N,N’-Diacetylglyoxime are not widely documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Diacetylglyoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it back to glyoxime.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Glyoxime.
Substitution: Various substituted glyoxime derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N’-Diacetylglyoxime has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of N,N’-Diacetylglyoxime involves its ability to form stable complexes with metal ions. The acetylated oxime groups act as chelating agents, binding to metal ions and forming coordination complexes. These complexes can exhibit various chemical and biological activities depending on the metal ion and the specific structure of the complex.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylglyoxime: A similar compound with methyl groups instead of acetyl groups.
Glyoxime: The parent compound without acetylation.
Diacetylmonoxime: A related compound with one oxime group acetylated.
Uniqueness
N,N’-Diacetylglyoxime is unique due to its acetylated oxime groups, which enhance its stability and reactivity in forming metal complexes. This makes it particularly useful in coordination chemistry and various applications where stable metal complexes are required.
Propiedades
Fórmula molecular |
C6H8N2O4 |
|---|---|
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
[(E)-[(2E)-2-acetyloxyiminoethylidene]amino] acetate |
InChI |
InChI=1S/C6H8N2O4/c1-5(9)11-7-3-4-8-12-6(2)10/h3-4H,1-2H3/b7-3+,8-4+ |
Clave InChI |
KEHBFQDJKKVCJK-FCXRPNKRSA-N |
SMILES isomérico |
CC(=O)O/N=C/C=N/OC(=O)C |
SMILES canónico |
CC(=O)ON=CC=NOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





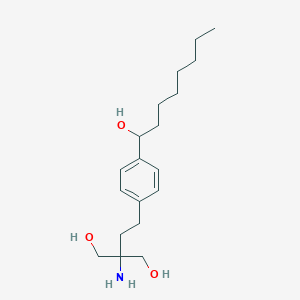
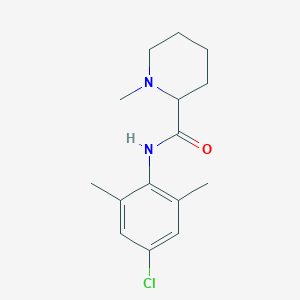
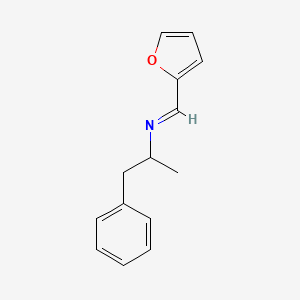
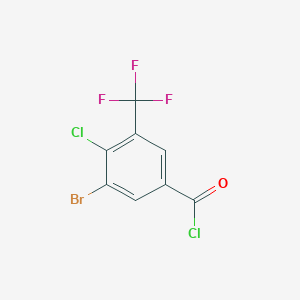
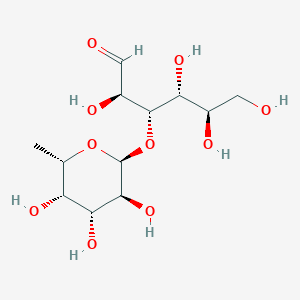
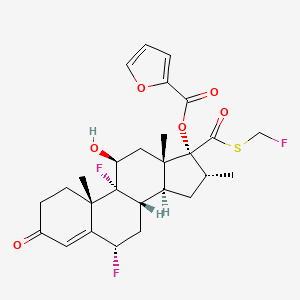
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)

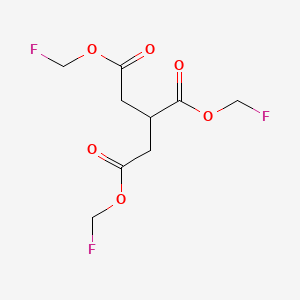
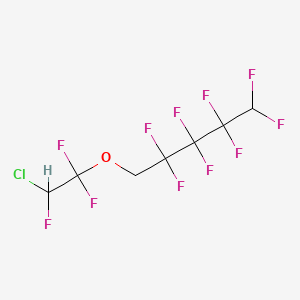
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)
